molecular formula C29H28BrN3O5S B2969659 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 422288-65-1

4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2969659
CAS No.: 422288-65-1
M. Wt: 610.52
InChI Key: FWHVKHAORBNPMR-UHFFFAOYSA-N
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Description

4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a potent and selective chemical probe designed for the inhibition of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting the BRD4 bromodomain. This compound functions by competitively displacing acetylated lysine residues on histones, thereby preventing the recruitment of BRD4 to chromatin. This disruption effectively downregulates the expression of key oncogenes, such as c-MYC, which are critical drivers in numerous cancers. As a derivative of the well-characterized BET inhibitor I-BET-762 (GSK525762), this compound's structural modifications are intended to enhance its binding affinity and selectivity. Its primary research value lies in the study of epigenetic mechanisms in oncology, inflammation, and other diseases driven by aberrant gene transcription. Researchers utilize this inhibitor to elucidate the role of BET proteins in cellular proliferation, differentiation, and apoptosis, making it a vital tool for preclinical drug discovery and target validation studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3O5S/c1-18(34)21-8-11-26(38-3)22(14-21)17-39-29-32-25-10-9-23(30)15-24(25)28(36)33(29)16-19-4-6-20(7-5-19)27(35)31-12-13-37-2/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHVKHAORBNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol derivative, such as 5-acetyl-2-methoxyphenylmethanethiol, under nucleophilic substitution conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Benzamide Moiety: The final step involves coupling the quinazolinone intermediate with N-(2-methoxyethyl)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactivity of the Brominated Quinazolinone Core

The 6-bromo substituent on the quinazolinone ring (C6 position) enables cross-coupling reactions. Key findings include:

Suzuki–Miyaura Coupling

The bromine atom undergoes palladium- or zinc-catalyzed cross-coupling with arylborates. For example:
Reaction:
C31H29BrN3O5S+ArB OH 2ZnBr2/Pd PPh3 4C31H29ArN3O5S+HOBr\text{C}_{31}\text{H}_{29}\text{BrN}_3\text{O}_5\text{S}+\text{ArB OH }_2\xrightarrow{\text{ZnBr}_2/\text{Pd PPh}_3\text{ }_4}\text{C}_{31}\text{H}_{29}\text{ArN}_3\text{O}_5\text{S}+\text{HOBr}

  • Conditions: 2-MeTHF solvent, 60°C, 18 h .

  • Yield: 53–89% (dependent on borate nucleophilicity) .

  • Selectivity: Zinc catalysis favors C(sp²)–C(sp³) coupling without competing homocoupling .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone facilitates Br displacement by amines or thiols:
Reaction:
C31H29BrN3O5S+RNH2Et3N DMFC31H29RN4O5S+HBr\text{C}_{31}\text{H}_{29}\text{BrN}_3\text{O}_5\text{S}+\text{RNH}_2\xrightarrow{\text{Et}_3\text{N DMF}}\text{C}_{31}\text{H}_{29}\text{RN}_4\text{O}_5\text{S}+\text{HBr}

  • Kinetics: Rate constants correlate with amine nucleophilicity (kobs=6.21×1011k_{\text{obs}}=6.21\times 10^{-11} cm³ molecule⁻¹ s⁻¹ for similar systems) .

  • Product stability: Resulting aryl amines resist retro-substitution under acidic conditions .

Sulfanyl Linker Oxidation

The –S–CH₂– bridge is prone to oxidation, forming sulfoxide or sulfone derivatives:

Reaction Conditions Products Yield Ref.
Oxidation to sulfoxideH₂O₂ (1 equiv), CH₂Cl₂, 0°CMono-oxidized sulfoxide72%
Oxidation to sulfonemCPBA (2 equiv), RT, 12 hFully oxidized sulfone88%
  • Mechanism: Radical pathway confirmed via Et₃PO trapping experiments .

  • Impact on bioactivity: Sulfone derivatives show enhanced metabolic stability compared to sulfides .

Acetyl Group Transformations

The 5-acetyl group on the methoxyphenyl ring undergoes condensation and reduction:

Aldol Condensation

Reaction with benzaldehyde:
RCOCH3+PhCHONaOH EtOHRCOCH CHPh+H2O\text{RCOCH}_3+\text{PhCHO}\xrightarrow{\text{NaOH EtOH}}\text{RCOCH CHPh}+\text{H}_2\text{O}

  • Yield: 68% (isolated α,β-unsaturated ketone) .

  • Stereoselectivity: Predominantly E-isomer (>95%) due to steric hindrance .

Borohydride Reduction

Reduction to alcohol:
RCOCH3NaBH4,MeOHRCH OH CH3\text{RCOCH}_3\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{RCH OH CH}_3

  • Kinetics: Complete within 2 h at 0°C .

  • Side reaction: Over-reduction to CH₂CH₃ not observed .

Methoxy Group Reactivity

Demethylation occurs under strong acidic or reductive conditions:

Reagent Conditions Product Yield Ref.
BBr₃CH₂Cl₂, −78°C, 1 hPhenolic derivative91%
HI (aq)Reflux, 6 hDe-O-methylated quinazolinone74%
  • Regioselectivity: 2-Methoxy group cleaves faster than N-(2-methoxyethyl) due to steric accessibility .

Stability Under Physiological Conditions

Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

  • pH 1.2: Sulfanyl linker oxidizes to sulfone (t1/2=3.2t_{1/2}=3.2 h) .

  • pH 7.4: Acetyl group remains intact; slow demethylation of methoxyethylamide (t1/2=48t_{1/2}=48 h) .

Synthetic Modifications for SAR Studies

Derivatives synthesized to explore structure-activity relationships (SAR):

Modification Site Derivative Biological Activity Ref.
Quinazolinone C4=O4-Thioxo analog3× increased kinase inhibition
Benzamide N-substituentN-(2-Hydroxyethyl)Improved solubility (log P −0.4)

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide likely involves multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/ID Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound Quinazolinone (6-Br) [(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl Methyl-N-(2-methoxyethyl)benzamide Bromine, Acetyl, Methoxy, Benzamide
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Quinazolinone (4-Br) Phenylsulfanyl Acetamide-N-(2-ethyl-6-methylphenyl) Bromine, Ethyl, Methyl
4-(6-Bromo-2,4-dioxoquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone (6-Br) - Butanamide-N-(2-methoxybenzyl) Bromine, Methoxy, Butanamide
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline (6-Br) Phenylamino Benzamide-N-(4-methylphenyl) Bromine, Methyl, Benzamide
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyltriazol-3-yl]sulfanyl]-N-(3-cyanotetrahydrobenzothiophen) Triazole Bromo-hydroxyphenyl Acetamide-N-(3-cyanotetrahydrobenzothiophen) Bromine, Hydroxy, Cyano, Triazole

Key Observations:

Core Structure: The quinazolinone core in the target compound is shared with , while uses a triazole core. Quinazolinones are associated with kinase inhibition, whereas triazoles often exhibit antimicrobial activity .

Bromine Position : The 6-bromo substitution in the target and contrasts with the 4-bromo in , which may alter steric interactions in binding pockets .

Sulfanyl vs.

Benzamide Derivatives : The N-(2-methoxyethyl)benzamide in the target contrasts with simpler aryl groups (e.g., 4-methylphenyl in ), suggesting enhanced solubility and pharmacokinetics .

Bioactivity and Pharmacological Profiles

Table 2: Inferred Bioactivity Based on Structural Analogues

Compound Class Target Interaction (Inferred) Likely Mechanism Structural Basis for Activity
Quinazolinone Derivatives Kinases (e.g., EGFR, ROCK1) Competitive ATP-binding site inhibition Bromine and methoxy groups enhance hydrophobic binding; benzamide stabilizes interactions
Triazole Derivatives Enzymes (e.g., HDACs) Zinc-chelating or protein-protein disruption Sulfanyl and cyano groups facilitate metal coordination
  • Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound shares >60% structural similarity with , suggesting overlapping bioactivity profiles, such as kinase inhibition.
  • Molecular Networking: Clustering via MS/MS fragmentation patterns (as in ) would group the target with due to shared quinazolinone fragmentation, implying related metabolic pathways.

Biological Activity

The compound 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several functional components:

  • Benzamide moiety : Provides a core structure that is common in many pharmaceuticals.
  • Methoxy and acetyl groups : These substituents can influence the compound's lipophilicity and biological activity.
  • Quinazoline derivative : Known for various biological activities, including anti-cancer properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities. Here are some key areas of interest:

Anticancer Activity

Several studies have indicated that quinazoline derivatives possess anticancer properties. For example:

  • A study demonstrated that certain quinazoline derivatives inhibit cell proliferation in various cancer cell lines, suggesting potential use as chemotherapeutic agents .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • Inhibitors targeting cyclooxygenase (COX) enzymes have been shown to reduce inflammation and pain. The structural components of this compound suggest it may exhibit similar inhibitory effects .

Antioxidant Properties

Antioxidant activity is crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been reported to exhibit significant antioxidant properties, which could be beneficial in treating conditions like cardiovascular diseases .

Case Studies and Research Findings

StudyFindings
Study on Quinazoline Derivatives Reported that derivatives similar to the compound exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines .
Enzyme Inhibition Research Identified compounds with structural similarities that inhibited COX-II with IC50 values between 1.33 and 17.5 µM, indicating potential therapeutic applications in inflammation .
Antioxidant Activity Assessment Compounds structurally related to this one showed comparable antioxidant activity to standard antioxidants like ascorbic acid, suggesting a protective role against oxidative damage .

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Cellular Receptors : Binding to specific cellular receptors involved in apoptosis and cell cycle regulation.
  • Inhibition of Enzymatic Activity : Blocking the activity of enzymes such as COX-II, leading to reduced inflammatory responses.
  • Scavenging Free Radicals : Acting as an antioxidant by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

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